molecular formula C14H12O3 B8506675 1,2-Bis(3-hydroxyphenyl)ethanone CAS No. 63192-59-6

1,2-Bis(3-hydroxyphenyl)ethanone

Cat. No. B8506675
CAS RN: 63192-59-6
M. Wt: 228.24 g/mol
InChI Key: MDSFYGBXGRMKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(3-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(3-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(3-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63192-59-6

Product Name

1,2-Bis(3-hydroxyphenyl)ethanone

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

1,2-bis(3-hydroxyphenyl)ethanone

InChI

InChI=1S/C14H12O3/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9,15-16H,8H2

InChI Key

MDSFYGBXGRMKQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3,3'-dihydroxybenzil (3.0 g.) and powdered zinc (5.0 g.) in N,N-dimethylformamide (25 ml.) and water (10 ml.) was stirred and heated under reflux for 6 hours. The cooled mixture was filtered through Celite and the filtrate was evaporated under oil pump vacuum to give a syrup. The syrup was dissolved in ethyl acetate and the solution was washed consecutively with dilute hydrochloric acid and saturated brine (thrice). The dried (MgSO4) solution was evaporated to smaller volume and benzene was added. A by-product (0.45 g., m.p. 225°-228°) crystallized on standing. The mother liquor was evaporated to a syrup which was crystallized by seeding from ethyl acetate benzene to give the title product (0.88 g., m.p. 151°-154°) which was shown to be identical with material produced from the two stage reduction (1, Sn/HCl; 2, Zn/chromic sulfate).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Hydroxy-1,2-bis(3-hydroxyphenyl)ethanone was reduced by the procedure of M. Pisova and M. Soncek [Coll. Czech, Chem. Comm., 38, 3876 (1973)]. A mixture of 2-hydroxy-1,2-bis(3-hydroxyphenylethanone (18 g.) chromic sulfate hydrate (20.9% Cr; 60 g.), zinc dust (49 g.) and water-ethanol (1:1, 1 liter) was stirred under an atmosphere of nitrogen for 11 hours. The mixture was diluted with water and extracted with three portions of ethyl acetate. The organic solution was washed with saturated brine solution and dried over magnesium sulfate. The solution was concentrated and the product crystallized from ethyl acetate-benzene (seeding); yield: 8.51 g., m.p. 155°-156°.
Name
2-Hydroxy-1,2-bis(3-hydroxyphenyl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
[Compound]
Name
chromic sulfate hydrate
Quantity
60 g
Type
reactant
Reaction Step Two
Name
water ethanol
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
49 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.